Cas no 2231663-69-5 (cis-3-hydrazinocyclobutanol;dihydrochloride)

Technical Introduction: cis-3-Hydrazinocyclobutanol dihydrochloride is a cyclobutane-derived hydrazine compound with a hydroxyl group in the cis configuration, stabilized as a dihydrochloride salt. This structural motif imparts reactivity suitable for applications in medicinal chemistry and organic synthesis, particularly as a versatile building block for heterocycle formation or as a precursor in the development of pharmacologically active molecules. The dihydrochloride salt form enhances solubility and stability, facilitating handling and storage. Its rigid cyclobutane scaffold offers conformational constraint, which can be advantageous in the design of bioactive compounds with improved target selectivity. The compound is typically utilized in research settings for the exploration of novel synthetic pathways or as an intermediate in specialized chemical transformations.
cis-3-hydrazinocyclobutanol;dihydrochloride structure
2231663-69-5 structure
Product Name:cis-3-hydrazinocyclobutanol;dihydrochloride
CAS No:2231663-69-5
MF:C4H12Cl2N2O
MW:175.056879043579
MDL:MFCD31705405
CID:4759429
Update Time:2026-02-26

cis-3-hydrazinocyclobutanol;dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • rel-(1r,3r)-3-hydrazinylcyclobutan-1-ol dihydrochloride
    • rel-(1s,3s)-3-hydrazinylcyclobutan-1-ol dihydrochloride
    • cis-3-hydrazinocyclobutanol;dihydrochloride
    • MDL: MFCD31705405
    • Inchi: 1S/C4H10N2O.2ClH/c5-6-3-1-4(7)2-3;;/h3-4,6-7H,1-2,5H2;2*1H
    • InChI Key: WXHDTRWAOOKHBH-UHFFFAOYSA-N
    • SMILES: Cl.Cl.OC1CC(C1)NN

Computed Properties

  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 60.7
  • Topological Polar Surface Area: 58.3

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Additional information on cis-3-hydrazinocyclobutanol;dihydrochloride

Professional Introduction to CAS No 2231663-69-5 and Cis-3-hydrazinocyclobutanol; Dihydrochloride

CAS No 2231663-69-5 and its corresponding product name, cis-3-hydrazinocyclobutanol; dihydrochloride, represent a compound of significant interest in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The molecular structure of cis-3-hydrazinocyclobutanol; dihydrochloride incorporates a cyclobutane ring with a hydrazine substituent, making it a versatile scaffold for the development of novel therapeutic agents.

The cyclobutane ring in cis-3-hydrazinocyclobutanol; dihydrochloride contributes to its rigid framework, which can be advantageous in drug design for improving binding affinity and selectivity. The presence of the hydrazine group further enhances its reactivity, allowing for various chemical modifications that can tailor its pharmacological properties. This combination of structural features makes it a promising candidate for further exploration in the development of small-molecule drugs.

In recent years, there has been growing interest in the use of hydrazine derivatives as pharmacophores in drug discovery. Hydrazine-containing compounds have been investigated for their potential antimicrobial, anti-inflammatory, and anticancer properties. For instance, studies have shown that hydrazine derivatives can interact with biological targets such as enzymes and receptors, leading to modulatory effects on cellular processes. The dihydrochloride salt form of cis-3-hydrazinocyclobutanol enhances its solubility and stability, making it more suitable for pharmaceutical applications.

One of the most compelling aspects of cis-3-hydrazinocyclobutanol; dihydrochloride is its potential as a building block for more complex molecules. The cyclobutane ring provides a stable core that can be functionalized at multiple positions, while the hydrazine group offers opportunities for further chemical transformations. This flexibility has led to several innovative approaches in drug design, including the development of hybrid molecules that combine the advantages of different pharmacophores.

Recent research has highlighted the importance of structural optimization in enhancing the efficacy and safety of therapeutic agents. Computational modeling and experimental studies have been employed to explore the interactions between cis-3-hydrazinocyclobutanol; dihydrochloride and biological targets. These studies have provided valuable insights into how modifications to the molecular structure can influence pharmacokinetic and pharmacodynamic properties. For example, computational simulations have identified key residues on target proteins that interact with the hydrazine group, suggesting potential avenues for improving binding affinity.

The synthesis of cis-3-hydrazinocyclobutanol; dihydrochloride presents unique challenges due to its cyclic structure and sensitive functional groups. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound with high purity and yield. Techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have been particularly useful in constructing complex cyclic frameworks like the one found in this compound. These advancements have opened up new possibilities for exploring its pharmacological potential.

The pharmacological profile of cis-3-hydrazinocyclobutanol; dihydrochloride is still being elucidated, but preliminary studies suggest that it may exhibit a range of biological activities. For example, it has shown promise in inhibiting certain enzymes involved in inflammation and cancer progression. Additionally, its ability to form hydrogen bonds with biological targets makes it a valuable candidate for designing molecules with enhanced binding interactions. These properties make it an attractive scaffold for further development into novel therapeutic agents.

In conclusion, CAS No 2231663-69-5 and its product name cis-3-hydrazinocyclobutanol; dihydrochloride represent a compound with significant potential in pharmaceutical chemistry. Its unique structural features and reactivity make it a versatile scaffold for drug design, with applications ranging from antimicrobial to anticancer therapies. As research continues to uncover new insights into its pharmacological properties, this compound is poised to play an important role in the development of next-generation therapeutics.

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